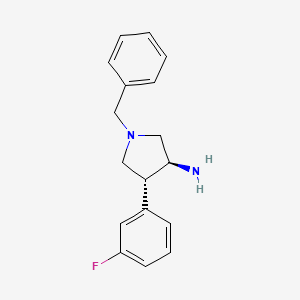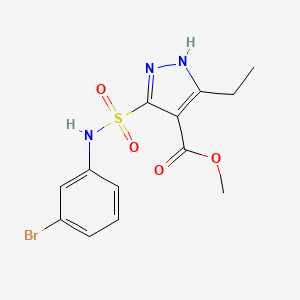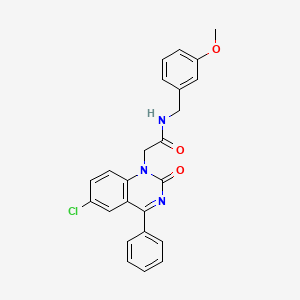![molecular formula C13H15N3O5 B2861222 1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid CAS No. 439095-54-2](/img/structure/B2861222.png)
1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid has been used in a variety of scientific research applications, including in the fields of biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the effects of various drugs and other compounds on the body. In physiology, this compound has been used to study the effects of various hormones and other compounds on the body. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as to study the pharmacokinetics and pharmacodynamics of various drugs.
作用机制
1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid is a small molecule that is thought to act as an agonist of the G protein-coupled receptor (GPCR) family. It is thought to bind to GPCRs, which then activate the associated G proteins, resulting in a cascade of biochemical events that ultimately lead to the desired physiological effect. The exact mechanism of action of this compound is not yet fully understood, but it is thought to involve the activation of various signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been studied extensively in both in vitro and in vivo studies. In vitro studies have shown that this compound can modulate the activity of various enzymes, including kinases and phosphatases, as well as the expression of various genes. In vivo studies have shown that this compound can modulate the activity of various hormones, including insulin and glucagon, as well as the activity of various neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects in various animal models.
实验室实验的优点和局限性
1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. Additionally, it has been studied extensively in both in vitro and in vivo studies, so its biochemical and physiological effects are well-understood. However, this compound also has some limitations for use in laboratory experiments. For example, it is not very soluble in organic solvents, so it is not suitable for use in certain types of experiments. Additionally, it has a relatively short half-life in vivo, so it may not be suitable for use in certain types of experiments.
未来方向
1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid has a wide range of potential future directions for further research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to identify potential new applications for this compound in the fields of biochemistry, physiology, and pharmacology. Additionally, further research could be conducted to identify potential new synthesis methods for this compound, as well as to identify potential new analogs of this compound with improved properties. Finally, further research could be conducted to identify potential new uses for this compound in the fields of medicine and drug development.
合成方法
1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid is a synthetic compound that can be synthesized from commercially available starting materials. The synthesis method is relatively simple and involves the reaction of 4-nitrophenylacetic acid with piperidine in the presence of a base and a catalyst. The reaction proceeds via an aldol condensation, resulting in the formation of the desired this compound product. The reaction is typically carried out in aqueous solution at a temperature of 40-50°C, and the reaction time is typically 1-2 hours.
属性
IUPAC Name |
1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c14-12(17)10-7-9(1-2-11(10)16(20)21)15-5-3-8(4-6-15)13(18)19/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKXNPMCXVIDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

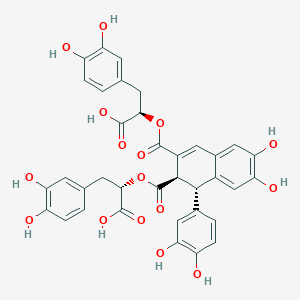
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)
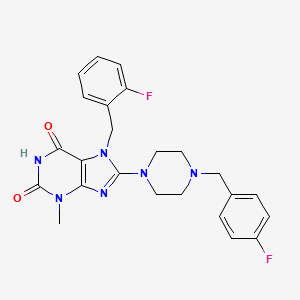
![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2861150.png)
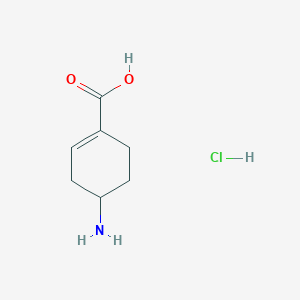
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)
